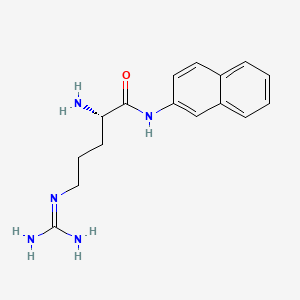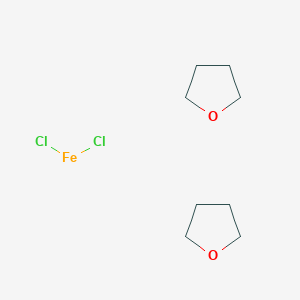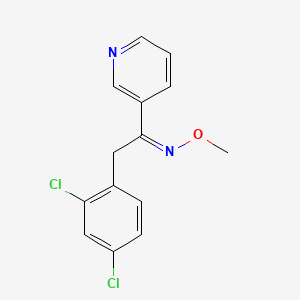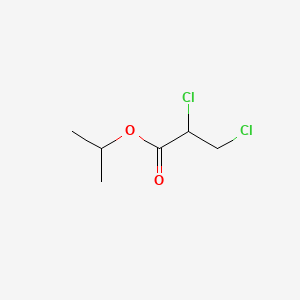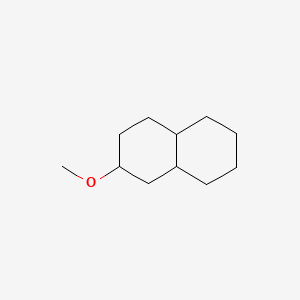
Decahydro-2-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydro-2-methoxynaphthalene, also known as 2-Methoxydecalin, is a chemical compound with the molecular formula C11H20O. It is a derivative of naphthalene, where the naphthalene ring is fully hydrogenated and substituted with a methoxy group at the second position. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decahydro-2-methoxynaphthalene can be synthesized through the hydrogenation of 2-methoxynaphthalene. The process involves the use of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}_{10}\text{H}_7\text{OCH}3 + 5\text{H}2 \xrightarrow{\text{Pd/C}} \text{C}{11}\text{H}{20}\text{O} ]
Industrial Production Methods: In industrial settings, the hydrogenation process is scaled up using continuous flow reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced catalysts and reaction monitoring techniques further enhances the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Decahydro-2-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-methoxydecalin-1-one or 2-methoxydecalin-1-carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted this compound compounds
Wissenschaftliche Forschungsanwendungen
Decahydro-2-methoxynaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its stability and unique chemical properties.
Industry: Employed in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of decahydro-2-methoxynaphthalene involves its interaction with various molecular targets and pathways. The methoxy group plays a crucial role in its reactivity and interaction with biological molecules. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular processes. These effects are mediated through interactions with enzymes, receptors, and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Decahydro-2-methoxynaphthalene can be compared with other similar compounds, such as:
2-Methoxynaphthalene: Unlike this compound, 2-methoxynaphthalene has an aromatic ring structure and different reactivity.
2-Ethyl-6-methoxynaphthalene: This compound has an ethyl group instead of a hydrogen atom at the sixth position, leading to different chemical and physical properties.
2-Methylnaphthalene: Similar to this compound but lacks the methoxy group, resulting in different reactivity and applications
This compound stands out due to its fully hydrogenated naphthalene ring and the presence of a methoxy group, which imparts unique chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
55473-38-6 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
2-methoxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C11H20O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
VAZPVBLNVHSTHM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCC2CCCCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester](/img/structure/B13808373.png)
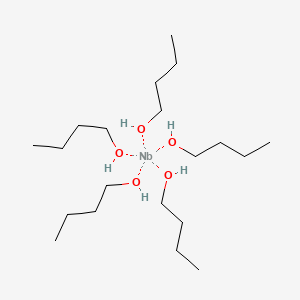
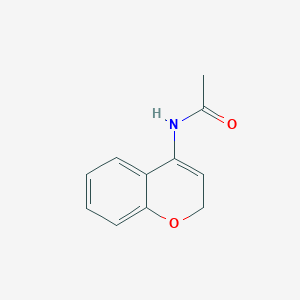
![Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13808402.png)
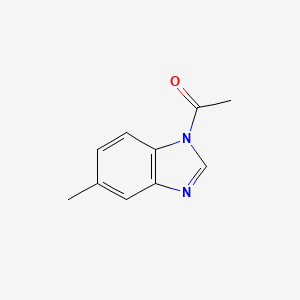
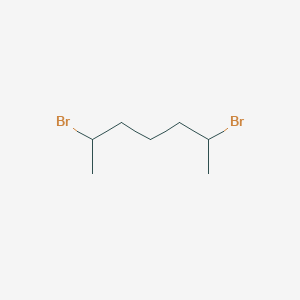
![N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea](/img/structure/B13808414.png)

![Bis[2-(2-ethylbutoxy)ethyl] adipate](/img/structure/B13808427.png)

